5-(Cyclopropylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one
Description
5-(Cyclopropylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is a substituted tetrahydronaphthalenone derivative characterized by a cyclopropylmethoxy group at the 5-position of the aromatic ring. This compound shares structural similarities with bioactive molecules, particularly β-adrenergic receptor blockers and intermediates in drug synthesis. The cyclopropylmethoxy substituent may influence lipophilicity, metabolic stability, and receptor binding compared to other alkoxy or aryloxy analogs.
Properties
IUPAC Name |
5-(cyclopropylmethoxy)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-13-5-1-4-12-11(13)3-2-6-14(12)16-9-10-7-8-10/h2-3,6,10H,1,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTFYACYLBMCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OCC3CC3)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Formation of the Tetrahydronaphthalenone Core: This can be achieved through the hydrogenation of naphthalene derivatives under specific conditions.
Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of the tetrahydronaphthalenone with cyclopropylmethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation and etherification processes, utilizing continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopropylmethoxy-naphthoic acid.
Reduction: Formation of cyclopropylmethoxy-tetrahydronaphthalenol.
Substitution: Formation of various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
5-(Cyclopropylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Substituent Variations in Tetrahydronaphthalenone Derivatives
Key Analogs :
5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one (): Structure: Benzyloxy group at the 5-position. Applications: Intermediate in synthesizing β-blockers or CNS-targeted molecules.
5-[(2S)-3-(tert-Butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-one (Levobunolol precursor, ): Structure: Hydroxypropoxy linker with tert-butylamino group. Properties: Clinically used as a non-selective β-blocker (levobunolol HCl). The tert-butylamino group confers potent β-adrenergic antagonism (IC₅₀ ~10 nM). Metabolism: Reduced to dihydrolevobunolol (5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol), which retains bioactivity .
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (): Structure: Methoxy group at 5-position and propylamino side chain. Properties: Enhanced CNS penetration due to the smaller methoxy group and basic amine, likely targeting serotonin or adrenergic receptors.
Comparative Data Table :
Structural and Functional Insights
- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism compared to benzyl or tert-butyl groups, suggesting improved pharmacokinetics for the cyclopropylmethoxy analog .
- Bioactivity: While levobunolol’s tert-butylamino group drives β-blockade, the absence of this moiety in 5-(cyclopropylmethoxy)-tetrahydronaphthalenone may shift its activity toward other targets (e.g., serotonin receptors) or utility as a synthetic precursor .
Biological Activity
5-(Cyclopropylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydronaphthalenone core with a cyclopropylmethoxy substituent. This unique structure contributes to its distinct chemical behavior and biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H18O2 |
| Molecular Weight | 230.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate signaling pathways involved in inflammation and cell proliferation. Specific mechanisms include:
- Inhibition of Phosphodiesterase (PDE) Activity : Similar compounds have shown promise as selective inhibitors of phosphodiesterase-4 (PDE-4), which plays a crucial role in inflammatory responses . This inhibition can lead to reduced inflammation and improved respiratory function.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anti-inflammatory Effects : In vitro assays demonstrate that the compound significantly reduces pro-inflammatory cytokine production in macrophages. This suggests its potential use in treating conditions characterized by chronic inflammation.
- Antimicrobial Properties : In a study assessing various naphthalene derivatives, this compound exhibited notable antibacterial activity against several strains of bacteria.
Case Study 1: In Vitro Evaluation of Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound using a macrophage cell line. The results indicated:
- Reduction in Cytokine Production : The compound reduced TNF-alpha and IL-6 levels by approximately 50% at a concentration of 10 µM.
- Mechanism : The anti-inflammatory effect was linked to the inhibition of NF-kB signaling pathways.
Case Study 2: Antimicrobial Activity Against Bacterial Strains
Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound displayed significant antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
